molecular formula C28H26O5 B7776907 ethyl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy](phenyl)acetate

ethyl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy](phenyl)acetate

Cat. No.: B7776907
M. Wt: 442.5 g/mol
InChI Key: CCVSZEVPEMJNRL-UHFFFAOYSA-N
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Description

Ethyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its complex structure, which includes a benzyl group, dimethyl groups, and a chromen-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one ring . The benzyl and dimethyl groups are then introduced through alkylation reactions using appropriate alkyl halides and bases .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions such as temperature and pressure control. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids .

Scientific Research Applications

Ethyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial enzymes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Dicoumarol: Another anticoagulant similar to warfarin.

    4-Hydroxycoumarin: A precursor to several anticoagulant drugs.

Uniqueness

Ethyl (3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxyacetate is unique due to its specific structural features, such as the presence of benzyl and dimethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various fields .

Properties

IUPAC Name

ethyl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O5/c1-4-31-28(30)26(21-13-9-6-10-14-21)32-23-15-18(2)16-24-25(23)19(3)22(27(29)33-24)17-20-11-7-5-8-12-20/h5-16,26H,4,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVSZEVPEMJNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC(=CC3=C2C(=C(C(=O)O3)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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